6-Methyl-3-[(3-phenoxybenzyl)sulfanyl]-1,2,4-triazin-5-ol
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Overview
Description
6-Methyl-3-[(3-phenoxybenzyl)sulfanyl]-1,2,4-triazin-5-ol is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring substituted with a methyl group, a phenoxybenzyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-[(3-phenoxybenzyl)sulfanyl]-1,2,4-triazin-5-ol typically involves the reaction of 6-methyl-1,2,4-triazine-3,5-dione with 3-phenoxybenzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-[(3-phenoxybenzyl)sulfanyl]-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The phenoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-3-[(3-phenoxybenzyl)sulfanyl]-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Methyl-3-[(3-phenoxybenzyl)sulfanyl]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
3-Phenoxybenzoic acid derivatives: These compounds share the phenoxybenzyl moiety and exhibit similar biological activities.
6-Methyl-1,2,4-triazine derivatives: Compounds with similar triazine cores but different substituents.
Sulfur-containing triazines: Compounds with sulfanyl groups attached to the triazine ring.
Uniqueness
6-Methyl-3-[(3-phenoxybenzyl)sulfanyl]-1,2,4-triazin-5-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the phenoxybenzyl group enhances its potential as a bioactive molecule, while the sulfanyl group provides additional reactivity and versatility in chemical synthesis .
Properties
Molecular Formula |
C17H15N3O2S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
6-methyl-3-[(3-phenoxyphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H15N3O2S/c1-12-16(21)18-17(20-19-12)23-11-13-6-5-9-15(10-13)22-14-7-3-2-4-8-14/h2-10H,11H2,1H3,(H,18,20,21) |
InChI Key |
YLKFGAKMWNJVHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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